5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium
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Overview
Description
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable subject of study and utilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with ethyl(triphenyl)phosphonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce phenolic derivatives .
Scientific Research Applications
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of disinfectants, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with cellular membranes, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Triclosan: A similar compound with antimicrobial properties, commonly used in personal care products.
Chlorhexidine: Another antimicrobial agent used in medical and dental applications.
Uniqueness
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
93840-93-8 |
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Molecular Formula |
C32H26Cl3O2P |
Molecular Weight |
579.9 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C12H7Cl3O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2H2,1H3;1-6,16H/q+1;/p-1 |
InChI Key |
GFWCQVLBPZZQIM-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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